Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate
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Overview
Description
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry and biology. It is often used as a reagent or intermediate in organic synthesis.
Preparation Methods
The synthesis of ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and undergoes transformation .
Comparison with Similar Compounds
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate can be compared with similar compounds such as:
Ethyl acetoacetate: A precursor in the synthesis of the compound.
Dimethylaminoethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
Indole derivatives: Compounds with diverse biological activities, used in medicinal chemistry. The uniqueness of ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate lies in its specific structure and reactivity, which make it valuable in various research and industrial applications.
Biological Activity
Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate, also referred to as (Z)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H17NO3, with a molecular weight of 199.25 g/mol. Its structure includes a dimethylamino group, a methylene bridge, and an oxopentanoate moiety, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
- Biochemical Pathway Modulation : By interacting with enzymes or receptors, it may influence various biochemical pathways that are crucial for cellular functions and disease progression.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies highlight its ability to target specific cancer cell lines, demonstrating cytotoxic effects that could be harnessed in therapeutic applications:
- In Vitro Studies : In cell line assays, the compound showed promising cytotoxicity against various cancer types, indicating its potential for further development as an anticancer drug.
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored, revealing that modifications can enhance its efficacy against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with dimethylamine under basic conditions:
- Synthetic Route : The reaction is often performed using sodium ethoxide as a base to facilitate the formation of the desired product.
Reaction Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium at room temperature |
Reduction | Lithium aluminum hydride | Anhydrous ether at low temperatures |
Substitution | Various nucleophiles | Dichloromethane as solvent |
Case Studies
- Cytotoxicity Assays : In studies comparing the efficacy of various compounds against cancer cell lines (e.g., MCF-7), this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like Doxorubicin .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3 |
InChI Key |
HNFBOLBPJYXIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(C)C |
Origin of Product |
United States |
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